Carboxylic Acid pKa Shift of +1.58 Units Relative to L-Asparagine Alters Ionization State at Physiological pH
The carboxylic acid group of 3-amino-3-carbamoylpropanoic acid (isoasparagine) exhibits a pKa of 3.6, whereas the α-carboxylic acid of L-asparagine has pKa₁ = 2.02 [1]. This +1.58 unit difference means that at pH 7.4, the carboxylate of isoasparagine is >99.9% deprotonated while that of L-asparagine is also deprotonated; however, at pH values between 2 and 5—a range commonly encountered in ion-exchange chromatography and reversed-phase HPLC purification—the two isomers carry substantially different net charges, directly impacting retention time, solubility, and crystallization behavior . The basic pKa (amino group) differs more modestly: 8.53 for isoasparagine vs. 8.80 for L-asparagine [1].
| Evidence Dimension | Carboxylic acid pKa (acidic group) and amino group pKa (basic group) |
|---|---|
| Target Compound Data | Isoasparagine pKa (strongest acidic) = 3.6; pKa (strongest basic) = 8.53 |
| Comparator Or Baseline | L-Asparagine pKa₁ (COOH) = 2.02; pKa₂ (NH₂) = 8.80 |
| Quantified Difference | ΔpKa (acidic) = +1.58 units (isoasparagine weaker acid); ΔpKa (basic) = -0.27 units |
| Conditions | ChemAxon-calculated pKa values (isoasparagine); experimental pKa values at 20°C (L-asparagine) |
Why This Matters
Laboratories performing pH-dependent purification, formulation, or enzymatic assays must account for the fact that isoasparagine and asparagine exhibit different net charges at any pH below 5, precluding direct substitution without re-optimization of separation or reaction conditions.
- [1] Natural Product Magnetic Resonance Database (NP-MRD). NP-Card for succinamic acid, 3-amino- (NP0263103). pKa values: strongest acidic 3.6, strongest basic 8.53 (ChemAxon). View Source
